4-(4-methoxyphenyl)-5-sulfanylidene-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
Description
This compound is a tricyclic heterocyclic system featuring a fused 8,10-dithia-4,6-diaza core with a sulfanylidene group at position 5 and a 4-methoxyphenyl substituent at position 2. Its complex structure includes a bicyclo[7.4.0] framework, which contributes to its unique electronic and steric properties.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-5-sulfanylidene-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S3/c1-20-10-6-4-9(5-7-10)18-14(19)12-11-3-2-8-22-15(11)23-13(12)17-16(18)21/h4-7H,2-3,8H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJVXWLXGAVFGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(NC2=S)SC4=C3CCCS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-5-sulfanylidene-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one typically involves multistep organic reactions. One common approach is the condensation of 4-methoxyphenylglyoxal with a suitable thiol and a diazatricyclic precursor under controlled conditions. The reaction is often carried out in an organic solvent such as acetonitrile, with the addition of a catalyst to facilitate the formation of the tricyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-5-sulfanylidene-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the tricyclic core or the methoxyphenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the methoxyphenyl ring.
Scientific Research Applications
4-(4-methoxyphenyl)-5-sulfanylidene-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-5-sulfanylidene-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one involves its interaction with specific molecular targets and pathways. The methoxyphenyl group and the tricyclic core play crucial roles in its binding to target proteins and enzymes, leading to the modulation of various biological processes. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cell signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(3-Methoxyphenyl)-5-sulfanylidene-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7)-dien-3-one (CAS: 380437-04-7)
- Structural Differences :
- The methoxy group is at the 3-position of the phenyl ring instead of the 4-position.
- The tricyclic system lacks one sulfur atom (8-thia vs. 8,10-dithia).
- Reduced sulfur content could decrease polarizability and affect solubility in nonpolar solvents.
- Availability : This compound is listed as discontinued, suggesting challenges in synthesis or stability .
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6
- Structural Differences :
- Tetracyclic framework (vs. tricyclic) with additional fused rings.
- Aza and dithia groups are distributed differently (positions 3, 5, and 7).
- Implications :
5-[(2,4-Dichlorophenyl)methylsulfanyl]-11-methyl-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one (CAS: 844648-06-2)
- Structural Differences :
- Incorporates a triaza core (4,6,11-triaza) and dichlorophenyl substituents.
- A methyl group at position 11 introduces additional steric bulk.
- Implications :
Data Table: Key Properties and Comparisons
| Compound Name | Core Structure | Substituents | Sulfur Atoms | Nitrogen Atoms | Notable Properties |
|---|---|---|---|---|---|
| 4-(4-Methoxyphenyl)-5-sulfanylidene-8,10-dithia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7)-dien-3-one | Tricyclic | 4-Methoxyphenyl, sulfanyl | 2 | 2 | High rigidity, moderate polarity |
| 4-(3-Methoxyphenyl)-5-sulfanylidene-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7)-dien-3-one | Tricyclic | 3-Methoxyphenyl, sulfanyl | 1 | 2 | Discontinued; lower steric hindrance |
| 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 | Tetracyclic | 4-Methoxyphenyl | 2 | 1 | Enhanced thermal stability |
| 5-[(2,4-Dichlorophenyl)methylsulfanyl]-11-methyl-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-... | Tricyclic | Dichlorophenyl, methyl | 1 | 3 | High lipophilicity, potential bioactivity |
Research Findings and Methodological Insights
- Synthesis: Sodium dithionite and ethanolic potassium hydroxide are critical for introducing sulfanylidene groups in related benzothiazepinones . Similar protocols may apply to the target compound.
- Structural Analysis : SHELX software (e.g., SHELXL) is widely used for refining crystal structures of complex heterocycles, ensuring accurate bond-length and angle determinations .
- Theoretical Modeling : Density-functional theory (DFT) with exact-exchange corrections could predict electronic properties, such as HOMO-LUMO gaps, to rationalize reactivity trends .
Biological Activity
The compound 4-(4-methoxyphenyl)-5-sulfanylidene-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one is a complex organic molecule with potential biological activities that warrant investigation. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique tricyclic structure characterized by multiple sulfur and nitrogen atoms, which may contribute to its biological properties. The presence of the methoxyphenyl group is particularly noteworthy as it can influence the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of thiochromen-4-one have shown promising results against various pathogens, including those responsible for tropical diseases such as malaria and leishmaniasis . The mechanism often involves the disruption of redox homeostasis within the target cells, leading to increased reactive oxygen species (ROS) levels and subsequent cell death .
Cytotoxicity
Cytotoxic assays using the MTT method revealed that related compounds significantly affect cell viability in cancer cell lines. For example, compounds derived from thiochromen structures demonstrated cytotoxic effects with IC50 values below 10 μM against several cancer cell lines . The specific interactions at the molecular level suggest that this compound could serve as a lead for developing new anticancer agents.
The proposed mechanism of action for similar compounds involves allosteric modulation of key enzymes in metabolic pathways critical for pathogen survival. For instance, interactions with trypanothione reductase have been highlighted as a potential target, leading to increased oxidative stress in trypanosomatids .
Case Studies
- Leishmaniasis Treatment : In a study assessing various thiochromen derivatives against Leishmania panamensis, compounds showed a selectivity index indicating their potential as therapeutic agents without significant toxicity to human cells .
- Anticancer Efficacy : A series of analogs derived from thiochromen structures were tested against breast cancer cell lines, showing a dose-dependent decrease in cell viability and significant induction of apoptosis through ROS-mediated pathways .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
